molecular formula C22H23FN2O3 B2373472 (2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide CAS No. 330158-48-0

(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2373472
CAS No.: 330158-48-0
M. Wt: 382.435
InChI Key: WOUAULGMRGKBFL-LVWGJNHUSA-N
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Description

(2Z)-2-[(3-Fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is a chromene-derived compound featuring a 2-imino-2H-chromene-3-carboxamide backbone substituted with a 3-fluorophenylimino group at position 2, a hexyl chain at position 6, and a hydroxyl group at position 5. Its synthesis typically involves the condensation of cyanoacetamide with substituted salicylaldehydes under mild conditions (e.g., ethanol with piperidine catalysis) .

Properties

IUPAC Name

2-(3-fluorophenyl)imino-6-hexyl-7-hydroxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-2-3-4-5-7-14-10-15-11-18(21(24)27)22(28-20(15)13-19(14)26)25-17-9-6-8-16(23)12-17/h6,8-13,26H,2-5,7H2,1H3,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUAULGMRGKBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide , identified by CAS number 330158-48-0 , is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN2O3C_{22}H_{23}FN_2O_3, with a molecular weight of 382.4 g/mol . The structural features include a chromene core substituted with a fluorophenyl imine and a hexyl group, which may influence its biological interactions.

PropertyValue
CAS Number330158-48-0
Molecular FormulaC22H23FN2O3
Molecular Weight382.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies involving structurally related chromene derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A study demonstrated that a related chromene derivative exhibited an IC50 value of approximately 50 μM against specific cancer cell lines, suggesting that similar derivatives may possess comparable efficacy .
    • Another investigation highlighted the ability of chromene derivatives to downregulate oncogenes while upregulating tumor suppressor genes, thereby shifting the balance towards apoptosis in malignant cells .

Anti-inflammatory Properties

The anti-inflammatory potential of chromene derivatives is another area of interest. Research indicates that these compounds can inhibit pro-inflammatory cytokines and chemokines, contributing to their therapeutic effects in inflammatory diseases.

  • Mechanism : The anti-inflammatory activity is believed to stem from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.
  • Clinical Relevance : A study reported that compounds with similar structures reduced inflammation markers in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics (PK) and safety profile of This compound is essential for its development as a therapeutic agent.

  • Absorption and Distribution : Preliminary data suggest good oral bioavailability, with effective plasma concentrations achieved in vivo.
  • Toxicity Studies : Initial toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic doses, making it a candidate for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the broader family of 2-imino-2H-chromene-3-carboxamides, which exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:

Compound Name Substituents (Positions) Key Features Lipophilicity (log k) Biological Activity Reference
Target Compound 3-Fluorophenylimino (2), Hexyl (6), OH (7) High lipophilicity, fluorinated aryl Data pending Potential tyrosine kinase inhibitor
4-Chloro-2-[(3-chlorophenyl)carbamoyl]phenyl carbamates Cl (4), Cl-phenylcarbamoyl (2) Chlorinated aryl, carbamate linkage 2.8–4.1 (HPLC-derived) Antiproliferative activity
2-Imino-2H-chromene-3-carboxamide (1a) H (6) Unsubstituted chromene core 1.5 Baseline activity
2-Oxo-2H-chromene-3-thiocarboxamide Oxo (2), thiocarboxamide (3) Oxo substitution, sulfur incorporation 2.2 Enhanced reactivity

Key Observations :

  • Fluorine vs. Chlorine: The 3-fluorophenylimino group in the target compound may enhance metabolic stability and binding affinity compared to chlorinated analogs (e.g., 4-chloro derivatives in ), as fluorine’s electronegativity and smaller size favor specific interactions with biological targets .
  • Hydroxyl Group : The 7-hydroxy substituent introduces hydrogen-bonding capability, which could influence crystal packing (as per Etter’s hydrogen-bonding graph set theory) or target engagement .

Hydrogen-Bonding and Crystallography

The 7-hydroxy group in the target compound facilitates hydrogen-bonding networks, as observed in similar chromene derivatives. For instance, hydroxyl and carboxamide groups in 1c form intermolecular hydrogen bonds (O–H···O and N–H···O), influencing crystal packing and stability . Such interactions are critical for maintaining structural integrity in solid-state formulations or co-crystals.

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